N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Introduction of the Pyrazine Ring: The pyrazine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the oxadiazole intermediate.
N,N-Diisopropylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would likely employ continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-diisopropyl-3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N,N-diisopropyl-3-(quinolin-2-yl)-1,2,4-oxadiazole-5-carboxamide: Features a quinoline ring, offering different electronic and steric properties.
Uniqueness
N,N-diisopropyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of the pyrazine and oxadiazole rings, which confer distinct electronic and steric characteristics. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.
Properties
IUPAC Name |
N,N-di(propan-2-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-8(2)18(9(3)4)13(19)12-16-11(17-20-12)10-7-14-5-6-15-10/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBFZSAYICBICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=NC(=NO1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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